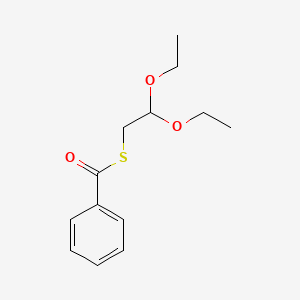
S-(2,2-diethoxyethyl) benzenecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2,2-diethoxyethyl) benzenecarbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a benzene ring attached to a thioester group, which in turn is connected to a 2,2-diethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,2-diethoxyethyl) benzenecarbothioate typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. This reaction is carried out under mild conditions and can be efficiently achieved using standard laboratory techniques . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: S-(2,2-diethoxyethyl) benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioester group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can replace the thioester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
S-(2,2-diethoxyethyl) benzenecarbothioate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and related compounds.
Biology: This compound can be used in the study of enzyme mechanisms, particularly those involving thioester intermediates.
Mechanism of Action
The mechanism of action of S-(2,2-diethoxyethyl) benzenecarbothioate involves its interaction with various molecular targets and pathways. In photoinitiation, for example, the compound absorbs ultraviolet light, leading to the formation of free radicals that initiate polymerization reactions. The thioester group plays a crucial role in this process by stabilizing the radical intermediates and facilitating the formation of the desired polymer products .
Comparison with Similar Compounds
- S-Phenyl thiobenzoate
- S-Benzyl thiobenzoate
- S-Methyl thiobenzoate
Comparison: S-(2,2-diethoxyethyl) benzenecarbothioate is unique due to the presence of the 2,2-diethoxyethyl group, which imparts distinct chemical properties compared to other thioesters. This group can influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications where other thioesters may not be as effective .
Properties
Molecular Formula |
C13H18O3S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
S-(2,2-diethoxyethyl) benzenecarbothioate |
InChI |
InChI=1S/C13H18O3S/c1-3-15-12(16-4-2)10-17-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
XEWYFZZFOFWJBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CSC(=O)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


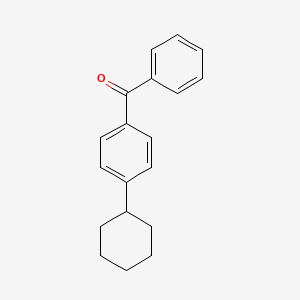
![8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-methanamine](/img/structure/B8632165.png)
![7-chloro-1-oxo-2,5-dihydro-1H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B8632177.png)
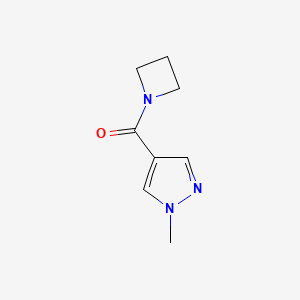
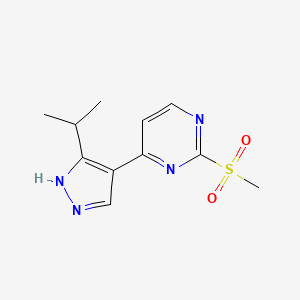

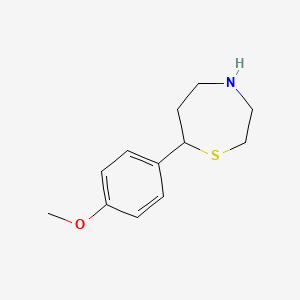
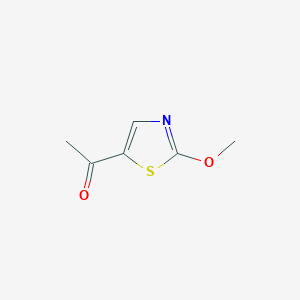
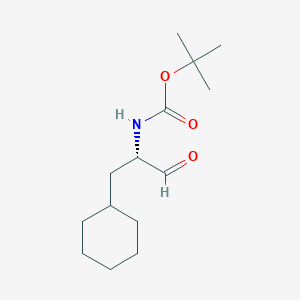
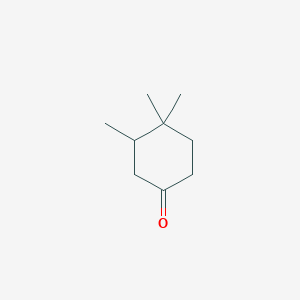
![5-[(2,3-Dimethyl-6-nitrophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B8632246.png)
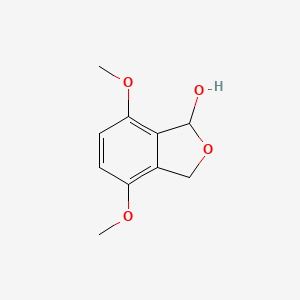
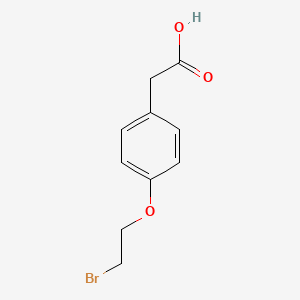
![3-Isopropoxy-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B8632257.png)
